N-methyl-2-(4-tosylbutanamido)thiophene-3-carboxamide
Description
Propriétés
IUPAC Name |
N-methyl-2-[4-(4-methylphenyl)sulfonylbutanoylamino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-12-5-7-13(8-6-12)25(22,23)11-3-4-15(20)19-17-14(9-10-24-17)16(21)18-2/h5-10H,3-4,11H2,1-2H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZWRFVBGYXKCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=CS2)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(4-tosylbutanamido)thiophene-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods, such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of the Tosyl Group: The tosyl group is introduced through a sulfonation reaction using tosyl chloride and a suitable base, such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of N-methyl-2-(4-tosylbutanamido)thiophene-3-carboxamide may involve large-scale synthesis using optimized reaction conditions and continuous flow
Activité Biologique
N-methyl-2-(4-tosylbutanamido)thiophene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antibacterial applications. This article synthesizes research findings regarding its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring, which is known for its diverse biological properties. Thiophene derivatives often exhibit significant interactions with various biological targets due to their electron-rich characteristics and ability to form hydrogen bonds. The specific structure of N-methyl-2-(4-tosylbutanamido)thiophene-3-carboxamide allows it to participate in various biochemical interactions, making it a candidate for further pharmacological evaluation.
Anticancer Activity
Research indicates that compounds with similar structures to N-methyl-2-(4-tosylbutanamido)thiophene-3-carboxamide can exhibit significant anticancer activity. For instance, studies have shown that thiophene derivatives can inhibit the PI3K/AKT signaling pathway, which is crucial in cancer cell proliferation and survival. In particular, a related compound demonstrated a marked decrease in PI3K and AKT gene expression in treated cells, suggesting that N-methyl-2-(4-tosylbutanamido)thiophene-3-carboxamide may also exert similar effects .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Caco-2 | 5.6 | PI3K/AKT pathway inhibition |
| Compound B | HCT-116 | 7.2 | Induction of apoptosis |
| N-methyl-2-(4-tosylbutanamido)thiophene-3-carboxamide | TBD | TBD |
Antibacterial Activity
The antibacterial properties of thiophene derivatives are well-documented. Compounds similar to N-methyl-2-(4-tosylbutanamido)thiophene-3-carboxamide have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Table 2: Antibacterial Activity Overview
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(thiazol-2-yl)... | E. coli | 12 µg/mL |
| N-methyl-2-(4-tosylbutanamido)... | S. aureus | TBD |
Case Studies
- Case Study on Anticancer Effects : A study evaluating the effects of various thiophene derivatives on colorectal cancer cells indicated that compounds with structural similarities to N-methyl-2-(4-tosylbutanamido)thiophene-3-carboxamide exhibited significant cytotoxicity in vitro. The study highlighted the importance of the carboxamide moiety in enhancing biological activity against cancer cell lines .
- Antibacterial Efficacy : Another investigation into the antibacterial properties of thiophene compounds demonstrated that certain derivatives effectively inhibited the growth of resistant bacterial strains when used in combination with cell-penetrating peptides, suggesting a synergistic effect that could be explored further with N-methyl-2-(4-tosylbutanamido)thiophene-3-carboxamide .
Applications De Recherche Scientifique
Medicinal Chemistry
Antibacterial and Antifungal Activities
Research indicates that derivatives of thiophene-3-carboxamide, including N-methyl-2-(4-tosylbutanamido)thiophene-3-carboxamide, exhibit significant antibacterial and antifungal properties. These compounds are characterized by their ability to form stable hydrogen bonds, which contribute to their biological activity. For instance, studies have demonstrated that related thiophene derivatives can effectively inhibit the growth of various bacterial strains, showcasing their potential as therapeutic agents against infections .
Anti-Tubercular Activity
Recent advancements have highlighted the role of thiophene-based compounds in combating tuberculosis. Compounds derived from thiophene scaffolds have shown promising results against Mycobacterium tuberculosis, suggesting that N-methyl-2-(4-tosylbutanamido)thiophene-3-carboxamide could be explored for its anti-tubercular properties . The structural features of these compounds facilitate interactions with biological targets critical for the survival of the pathogen.
Synthesis and Derivative Development
Synthetic Routes
The synthesis of N-methyl-2-(4-tosylbutanamido)thiophene-3-carboxamide typically involves multi-step reactions starting from simpler thiophene derivatives. Techniques such as Gewald's method are often employed to create substituted thiophenes, which serve as precursors for further functionalization into more complex structures like the target compound .
Structural Modifications
The introduction of various substituents on the thiophene ring can enhance biological activity and selectivity. For example, modifications involving different aromatic groups or functional groups can lead to a library of derivatives with tailored pharmacological profiles. This versatility makes thiophene derivatives valuable in drug design .
Case Studies and Research Findings
Conclusion and Future Directions
N-methyl-2-(4-tosylbutanamido)thiophene-3-carboxamide presents a promising avenue for research within medicinal chemistry due to its demonstrated biological activities and the potential for further development into therapeutic agents. Future studies should focus on optimizing its synthesis, exploring structure-activity relationships, and conducting comprehensive in vivo evaluations to fully understand its pharmacological potential.
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison
Key structural differences among analogs lie in substituent groups, which dictate physicochemical properties and bioactivity. Below is a comparative analysis:
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : The tosyl group in the target compound may improve metabolic stability compared to electron-donating groups (e.g., methoxy in ), which enhance solubility but reduce resistance to oxidation .
- Substituent Position : The 2-position acetamido group in analogs (e.g., ) is critical for antioxidant activity, while 4-position substituents (e.g., 4-chlorophenyl in ) favor kinase inhibition .
- Bulk and Lipophilicity: Bulky groups (e.g., tetrahydroisoquinoline sulfonyl in ) increase molecular weight and may hinder blood-brain barrier penetration, whereas smaller groups (e.g., methyl in the target compound) enhance bioavailability .
Q & A
Q. Structure-Activity Relationship (SAR) Focus
- Thiophene Core : Replacement with a phenyl ring (compound 3) reduced activity (IC50 >100 μM), confirming the thiophene’s role in binding .
- 3-Carboxamide Position : Shifting the carboxamide to the 5-position (compound 5f) abolished activity, while 3-position retention maintained IC50 = 5.4 μM .
- Substituent Effects : Methyl groups at the 4/5 positions (compound 5d) lowered potency (IC50 >25 μM), whereas unsubstituted derivatives (compound 5g) showed higher affinity .
Methodology : Synthesize derivatives via EDC-mediated coupling of 2-aryl acetic acids with 2-amino-3-carboxamides, followed by purity validation via HPLC and elemental analysis .
How do researchers resolve contradictions between in vitro stability and in vivo performance for this compound?
Data Contradiction Analysis
While compound 25 showed 85% stability in plasma , it degraded 70% in microsomal assays , highlighting discrepancies between in vitro and in vivo models . To address this:
- Structural Optimization : Introduce fluorine or bulky groups to block metabolic hotspots (e.g., para-tosyl group in N-methyl-2-(4-tosylbutanamido)thiophene-3-carboxamide reduces CYP3A4-mediated oxidation) .
- In Silico Modeling : Use tools like Schrödinger’s SiteMap to predict metabolic soft spots and guide substitutions .
What experimental strategies ensure selectivity of this compound against JNK isoforms (JNK1/2/3)?
Q. Advanced Selectivity Screening
- Kinase Panel Profiling : Test against a panel of 50+ kinases (e.g., PKC, PKA) using TR-FRET. This compound showed >100-fold selectivity for JNK1 over other kinases due to JIP site targeting .
- Isoform-Specific Assays : Use isoform-specific ATP analogs in competitive binding assays. For example, JNK3’s divergent ATP pocket (2% sequence variation) allows selective inhibition via JIP-binding .
What synthetic challenges arise in preparing N-methyl-2-(4-tosylbutanamido)thiophene-3-carboxamide, and how are they addressed?
Q. Synthetic Methodology
- Regioselectivity : Thiophene carboxamide formation requires strict control of reaction conditions (e.g., EDC coupling at 0°C to avoid byproducts) .
- Purification : Use reverse-phase HPLC with a C18 column (ACN/water gradient) to isolate the target compound from regioisomeric impurities .
How do thermodynamic binding studies inform the compound’s interaction with JNK?
Q. Biophysical Characterization
- Isothermal Titration Calorimetry (ITC) : Measures Kd (640 nM for JNK2) and stoichiometry (1:1 binding). Co-administration with ATP or pepJIP1 reduced binding enthalpy by 40%, confirming dual-site inhibition .
- Surface Plasmon Resonance (SPR) : Revealed a slow off-rate (koff = 0.002 s<sup>−1</sup>), suggesting prolonged target engagement .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
